

spectral data of 2-(1H-1,2,3-Triazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1H-1,2,3-Triazol-1-YL)ethanamine

Cat. No.: B1629924

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Data of **2-(1H-1,2,3-Triazol-1-YL)ethanamine**

Abstract

This technical guide provides a comprehensive analysis of the key spectral data for the structural elucidation of **2-(1H-1,2,3-Triazol-1-YL)ethanamine** (CAS 4320-94-9; Molecular Formula: C₄H₈N₄; Molecular Weight: 112.13 g/mol).[1] As a bifunctional molecule featuring a 1,2,3-triazole ring and a primary amine, this compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The causality behind experimental choices and spectral interpretation is emphasized to provide field-proven insights.

Introduction: The Structural Significance of **2-(1H-1,2,3-Triazol-1-YL)ethanamine**

The structural confirmation of any novel or synthesized compound is the bedrock of chemical and pharmaceutical research. For a molecule like **2-(1H-1,2,3-Triazol-1-YL)ethanamine**, a combination of spectroscopic techniques is required to unambiguously determine its constitution. The 1,2,3-triazole moiety is a prominent feature in many bioactive compounds, prized for its metabolic stability and ability to engage in hydrogen bonding.[2] The primary

amine provides a reactive handle for further chemical modification. Therefore, a robust understanding of its spectral signature is paramount for quality control, reaction monitoring, and characterization of its derivatives.

This guide will detail the expected spectral features of the title compound. While direct, published experimental spectra for this specific molecule are not readily available, the following data and interpretations are projected based on established spectroscopic principles and extensive data from structurally analogous compounds reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-(1H-1,2,3-Triazol-1-YL)ethanamine**, both ¹H and ¹³C NMR provide definitive information on the connectivity and electronic environment of each atom.

Disclaimer: The following NMR data are predicted based on the analysis of 1-substituted 1,2,3-triazoles and N-alkyl amines from referenced literature.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Actual chemical shifts may vary based on solvent, concentration, and temperature.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, showing four distinct signals corresponding to the five protons on the core structure, plus a signal for the amine protons.

Assigned Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale & Expert Insights
H-5 (Triazole)	~7.75	Singlet (s)	N/A	The protons on the 1,2,3-triazole ring are deshielded due to the aromatic character and the electron-withdrawing effect of the three nitrogen atoms. H-5 is typically slightly downfield of H-4 in 1-substituted triazoles.
H-4 (Triazole)	~7.60	Singlet (s)	N/A	Similar to H-5, this proton resides in an electron-poor environment.
N-CH ₂ (Methylene)	~4.50	Triplet (t)	~6.0	The lack of adjacent protons results in singlet multiplicity for both triazole protons.

CH ₂ -NH ₂ (Methylene)	~3.20	Triplet (t)	~6.0	causing a significant downfield shift. It is split into a triplet by the adjacent CH ₂ -NH ₂ group.
NH ₂ (Amine)	~1.50 - 2.50	Broad Singlet (br s)	N/A	This methylene group is shifted downfield by the adjacent amine and the influence of the triazole ring, but less so than the N-CH ₂ group. It is split into a triplet by the N-CH ₂ group.
				Amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly with concentration, solvent, and temperature.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the four unique carbon atoms.

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Rationale & Expert Insights
C-4 (Triazole)	~133	The chemical shifts of triazole ring carbons are characteristic, appearing in the aromatic region. ^[6] C-4 is typically found in this downfield region.
C-5 (Triazole)	~124	C-5 is generally observed slightly upfield compared to C-4 in 1-substituted 1,2,3-triazoles. ^[6]
N-CH ₂ (Methylene)	~50	The direct attachment to the triazole ring nitrogen significantly deshields this carbon, placing it in the typical range for carbons bonded to heterocyclic nitrogens.
CH ₂ -NH ₂ (Methylene)	~40	This carbon is influenced by the electron-withdrawing effect of the primary amine group, placing it upfield relative to the N-CH ₂ carbon.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of high-purity **2-(1H-1,2,3-Triazol-1-YL)ethanamine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

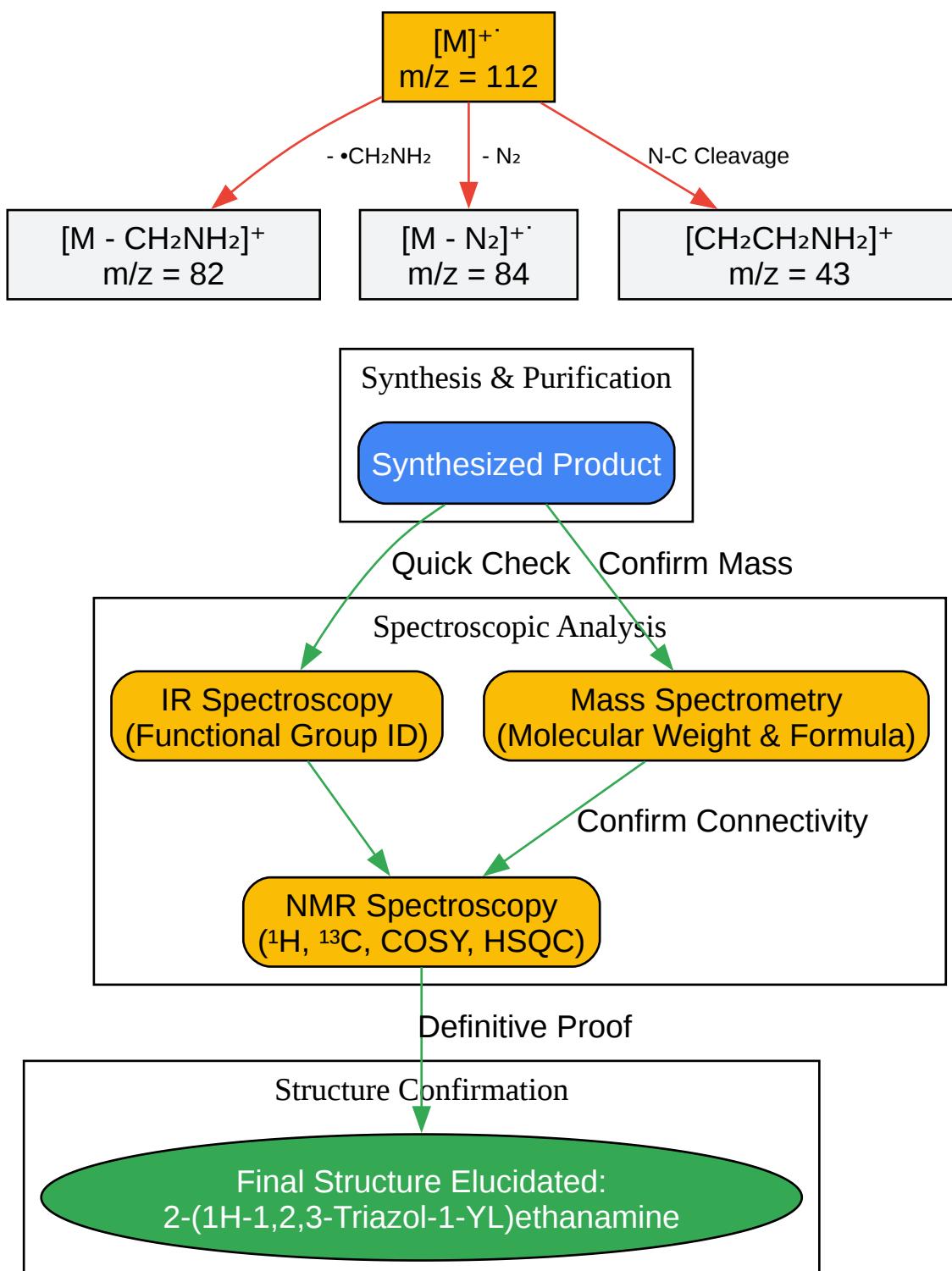
Visualization of NMR Assignments

Caption: Predicted NMR assignments for **2-(1H-1,2,3-Triazol-1-YL)ethanamine**.

Mass Spectrometry (MS): Unveiling the Mass and Fragments

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's stability and substructures through fragmentation analysis.

Disclaimer: The following MS data are predicted based on the known fragmentation patterns of N-alkyl triazoles and primary amines.^[9]^[10] The relative abundances are illustrative.


Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Value	Predicted Identity	Rationale & Expert Insights
112	$[M]^+$	The molecular ion peak, corresponding to the exact mass of the compound. This peak is expected to be of moderate intensity.
82	$[M - \text{CH}_2\text{NH}_2]^+$	Represents the cleavage of the C-C bond in the side chain (α -cleavage relative to the amine), resulting in the loss of a 30 Da radical. This is a common fragmentation pathway for primary amines.
84	$[M - \text{N}_2]^+$	A characteristic fragmentation of many nitrogen-containing heterocycles is the loss of a stable dinitrogen molecule (28 Da). This would result in a radical cation of aziridinylacetonitrile.
70	$[\text{Triazole-CH}_2]^+$	Cleavage of the bond between the nitrogen of the triazole and the ethyl chain, resulting in a fragment containing the triazole ring and one methylene group.
43	$[\text{CH}_2\text{CH}_2\text{NH}_2]^+$	Cleavage of the N-C bond between the triazole and the side chain, resulting in the ethylamine cation. This is expected to be a prominent peak.

Experimental Protocol for MS Data Acquisition

- Sample Introduction: For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is introduced via a direct insertion probe or GC inlet. For Electrospray Ionization (ESI-MS), a dilute solution in a polar solvent (e.g., methanol/water) is infused directly into the source.
- Ionization: In EI, the sample is bombarded with high-energy electrons (~70 eV) in a high vacuum, causing ionization and extensive fragmentation. In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets, which is a softer ionization method often showing a prominent protonated molecule $[M+H]^+$.
- Analysis: Ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
- Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Visualization of Predicted Fragmentation Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. derpharmacemica.com [derpharmacemica.com]
- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [spectral data of 2-(1H-1,2,3-Triazol-1-YL)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1629924#spectral-data-of-2-1h-1-2-3-triazol-1-yl-ethanamine\]](https://www.benchchem.com/product/b1629924#spectral-data-of-2-1h-1-2-3-triazol-1-yl-ethanamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com